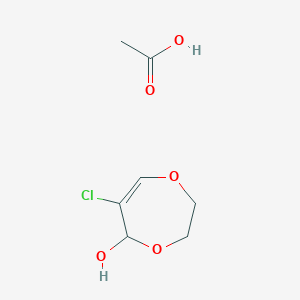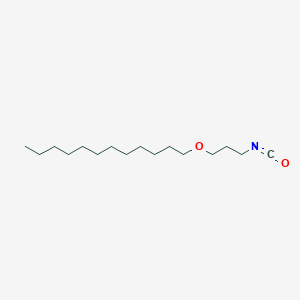![molecular formula C13H11NO5S B14602863 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid CAS No. 61014-65-1](/img/structure/B14602863.png)
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a benzoyl(hydroxy)amino group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where a sulfonic acid group is introduced using sulfur trioxide and fuming sulfuric acid . The benzoyl(hydroxy)amino group can be introduced through a series of steps involving nitration, reduction, and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl(hydroxy)amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acid derivatives, and reduced forms of the compound.
Applications De Recherche Scientifique
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various chemical reactions. The benzoyl(hydroxy)amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the benzoyl(hydroxy)amino group.
Benzotriazole: Contains a benzene ring with different substituents, showing different chemical properties and applications.
Uniqueness
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is unique due to the presence of both the benzoyl(hydroxy)amino group and the sulfonic acid group
Propriétés
Numéro CAS |
61014-65-1 |
|---|---|
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
3-[benzoyl(hydroxy)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(10-5-2-1-3-6-10)14(16)11-7-4-8-12(9-11)20(17,18)19/h1-9,16H,(H,17,18,19) |
Clé InChI |
BVHUQCNARWNHSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)



![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)



